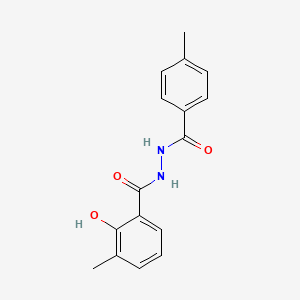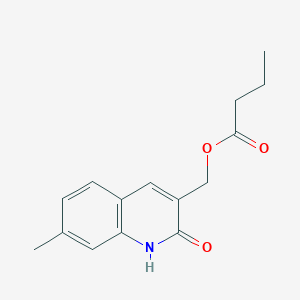
2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide, also known as HMB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of benzohydrazide and has been found to have a range of potential applications in the fields of cancer research and drug development.
作用機序
The mechanism of action of 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell survival. 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide has been shown to inhibit the activity of several enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to cell death. 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been found to inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide is its potential as a novel anticancer agent. It has been found to be effective in vitro and in vivo, and has shown promise in preclinical studies. However, there are also limitations to using 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide in lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide and its potential side effects.
将来の方向性
There are several potential future directions for research on 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide treatment. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide and its potential side effects, which will be essential for the development of safe and effective anticancer therapies.
Conclusion:
In conclusion, 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide is a promising compound that has shown potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. However, more research is needed to fully understand the mechanism of action of 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide and its potential side effects. The development of novel drug delivery systems and the identification of biomarkers for 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide treatment response are potential future directions for research on this compound.
合成法
The synthesis of 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide involves the reaction of 4-methylbenzoylhydrazide with 2-hydroxy-3-methylbenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
特性
IUPAC Name |
2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-8-12(9-7-10)15(20)17-18-16(21)13-5-3-4-11(2)14(13)19/h3-9,19H,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIAHGQJIGSJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC(=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-methyl-N'-(4-methylbenzoyl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)
![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)

![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)



![2-{[3-cyano-6-methyl-4-(5-methyl-2-furyl)-2-pyridinyl]thio}acetamide](/img/structure/B5756789.png)

hydrazone](/img/structure/B5756817.png)
